1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride
Overview
Description
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the methoxyethyl group enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride typically involves the reaction of azetidine with 2-methoxyethylamine under controlled conditions. The process may include steps such as:
Nucleophilic substitution: Azetidine reacts with 2-methoxyethylamine in the presence of a suitable base to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors provide controlled environments for the reaction, ensuring consistent quality.
Automated purification systems: These systems help in the efficient purification of the compound, making the process scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like halides, amines, and thiols.
Major Products Formed:
Oxidation products: Depending on the oxidizing agent, products may include aldehydes, ketones, or carboxylic acids.
Reduction products: Reduced forms of the compound, such as primary or secondary amines.
Substitution products: Compounds with different substituents replacing the methoxyethyl group.
Scientific Research Applications
1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N-bis(2-methoxyethyl)azetidin-3-amine dihydrochloride
- N-(2-methoxyethyl)-N-methylazetidin-3-amine dihydrochloride
- 1-Benzylazetidin-3-amine dihydrochloride
Uniqueness: 1-(2-Methoxyethyl)azetidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methoxyethyl group enhances its solubility and potential for diverse chemical transformations compared to other azetidine derivatives.
Properties
IUPAC Name |
1-(2-methoxyethyl)azetidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-3-2-8-4-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIGRLPWEPRRGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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